molecular formula C10H6FNO B2654160 8-Fluoroquinoline-4-carbaldehyde CAS No. 496792-30-4

8-Fluoroquinoline-4-carbaldehyde

Cat. No. B2654160
CAS RN: 496792-30-4
M. Wt: 175.162
InChI Key: XYBPBFLPLZOLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It has a molecular weight of 175.16 and is a solid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Fluoroquinoline-4-carbaldehyde, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical methods of synthesizing quinoline derivatives include the Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach protocols . More efficient methods that reduce reaction time and increase yield have also been developed, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

8-Fluoroquinoline-4-carbaldehyde contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

8-Fluoroquinoline-4-carbaldehyde is a solid at room temperature . It has a molecular weight of 175.16 and a molecular formula of C10H6FNO . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Quinoline Derivatives

8-Fluoroquinoline-4-carbaldehyde can be used in the synthesis of various quinoline derivatives . The aldehyde functional group can be converted to carboxylic acid and imine groups using an oxidizing agent and various amines . This opens up a wide range of possibilities for creating new compounds with potential applications in various fields.

Antibacterial Activity

Quinoline derivatives, including those synthesized from 8-Fluoroquinoline-4-carbaldehyde, have demonstrated antibacterial activity . For instance, some compounds showed activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes . This suggests that these compounds could potentially be used in the development of new antibacterial drugs.

Antioxidant Activity

In addition to their antibacterial properties, some quinoline derivatives synthesized from 8-Fluoroquinoline-4-carbaldehyde have also shown antioxidant activity . The IC50 for the radical scavenging activity of the synthesized compounds ranged from 5.31 to 16.71 μg/mL , indicating their potential as antioxidants.

In Silico Molecular Docking

The synthesized compounds from 8-Fluoroquinoline-4-carbaldehyde have been used in in silico molecular docking analysis . This type of analysis is crucial in drug discovery as it helps predict the orientation of one molecule to a second when bound to each other to form a stable complex.

Pharmacokinetic Properties

The drug likeness properties of the synthesized compounds from 8-Fluoroquinoline-4-carbaldehyde were assessed using SwissADME and PreADMET . All of the synthesized compounds obeyed Lipinski’s rule of five without violation , suggesting their potential as drug candidates.

Broad Spectrum Bactericidal Activity

Some of the compounds synthesized from 8-Fluoroquinoline-4-carbaldehyde displayed activity against both Gram-positive and Gram-negative bacterial strains . This indicates that these compounds might be used as broad-spectrum bactericidal agents.

Potential as Antibacterial Agent

One of the synthesized compounds (Compound 8) showed better inhibition zone against P. aeruginosa compared with ciprofloxacin , demonstrating the potential of this compound as an antibacterial agent against this strain.

Fluorinated Quinolines

8-Fluoroquinoline-4-carbaldehyde, as a fluorinated quinoline, can be part of various synthetic methods exploiting cyclization and cycloaddition reactions . This opens up a wide range of possibilities for creating new compounds with potential applications in various fields.

Safety and Hazards

8-Fluoroquinoline-4-carbaldehyde is labeled with the GHS07 pictogram, indicating that it can cause harm if ingested . The compound has a signal word of “Warning” and carries hazard statements H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Quinoline derivatives, such as 8-Fluoroquinoline-4-carbaldehyde, have been the focus of recent research due to their potential biological and pharmaceutical activities . Future directions may include the development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

properties

IUPAC Name

8-fluoroquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBPBFLPLZOLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinoline-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.